Gepotidacin S enantiomer

Chiral Chromatography Enantiomeric Excess Reference Standard

Gepotidacin S enantiomer (CAS 2319789-82-5) is the S-stereoisomer of gepotidacin, a first-in-class triazaacenaphthylene antibiotic that inhibits bacterial type II topoisomerases. The compound is formally designated as (S)-2-((4-(((3,4-dihydro-2H-pyrano[2,3-c]pyridin-6-yl)methyl)amino)piperidin-1-yl)methyl)-1,2-dihydro-3H,8H-2a,5,8a-triazaacenaphthylene-3,8-dione, with a molecular formula of C24H28N6O3 and molecular weight of 448.52 g/mol.

Molecular Formula C24H28N6O3
Molecular Weight 448.5 g/mol
CAS No. 2319789-82-5
Cat. No. B15568163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGepotidacin S enantiomer
CAS2319789-82-5
Molecular FormulaC24H28N6O3
Molecular Weight448.5 g/mol
Structural Identifiers
InChIInChI=1S/C24H28N6O3/c31-22-4-3-20-24-29(22)15-19(30(24)23(32)13-27-20)14-28-7-5-17(6-8-28)25-11-18-10-16-2-1-9-33-21(16)12-26-18/h3-4,10,12-13,17,19,25H,1-2,5-9,11,14-15H2/t19-/m0/s1
InChIKeyPZFAZQUREQIODZ-IBGZPJMESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Gepotidacin S Enantiomer (CAS 2319789-82-5): A Critical Chiral Reference Standard for Antibiotic R&D and Quality Control


Gepotidacin S enantiomer (CAS 2319789-82-5) is the S-stereoisomer of gepotidacin, a first-in-class triazaacenaphthylene antibiotic that inhibits bacterial type II topoisomerases [1]. The compound is formally designated as (S)-2-((4-(((3,4-dihydro-2H-pyrano[2,3-c]pyridin-6-yl)methyl)amino)piperidin-1-yl)methyl)-1,2-dihydro-3H,8H-2a,5,8a-triazaacenaphthylene-3,8-dione, with a molecular formula of C24H28N6O3 and molecular weight of 448.52 g/mol [2]. In contrast to the therapeutically active (R)-enantiomer (gepotidacin, CAS 1075236-89-3) which is approved for treating uncomplicated urinary tract infections, the S enantiomer is manufactured and supplied exclusively as a high-purity reference material for analytical method development, chiral purity assessment, and regulatory quality control applications .

Why Gepotidacin S Enantiomer Cannot Be Substituted with Racemic Mixtures or Crude Impurity Preparations


Substituting Gepotidacin S enantiomer (CAS 2319789-82-5) with the racemate or a non-stereospecific preparation introduces critical analytical uncertainty. The pharmacologically active form of the drug is exclusively the (R)-enantiomer [1]; therefore, the S enantiomer exists as a chiral impurity in the final active pharmaceutical ingredient. For analytical method development and validation, the use of a precisely characterized, high-purity single enantiomer standard is essential for establishing enantiomeric separation parameters, defining acceptance criteria for chiral purity, and demonstrating method specificity for regulatory submissions [2]. Vendors provide the S enantiomer at defined purity levels—ranging from ≥95% to 99.34%—with certificates of analysis, enabling traceable quantitation . Substituting with racemic gepotidacin or an undefined impurity mixture would compromise resolution, accuracy, and reproducibility of chiral HPLC assays, thereby failing to meet International Council for Harmonisation (ICH) Q2(R1) validation requirements and potentially delaying Abbreviated New Drug Application (ANDA) or Drug Master File (DMF) submissions [3].

Quantifiable Differentiation of Gepotidacin S Enantiomer (CAS 2319789-82-5) for Analytical and Regulatory Applications


Enantiomeric Purity: Gepotidacin S Enantiomer Versus Racemic Standard

The Gepotidacin S enantiomer is supplied as a single stereoisomer with a certified purity of 99.34% as determined by HPLC . In contrast, racemic gepotidacin (CAS 1075236-89-3) contains approximately a 50:50 mixture of the R and S enantiomers and is typically supplied at a lower purity specification of ≥98% . This difference in enantiomeric composition is critical for chiral method development, as the S enantiomer serves as a resolution marker in HPLC analysis.

Chiral Chromatography Enantiomeric Excess Reference Standard

Biological Activity: Gepotidacin S Enantiomer as an Inactive Stereoisomer Versus Active R Enantiomer

Gepotidacin exhibits stereospecific antibacterial activity, with the active enantiomer possessing the (2R) configuration [1]. The (R)-enantiomer (gepotidacin, CAS 1075236-89-3) demonstrates potent in vitro activity against urinary tract pathogens, with MIC90 values of 4 µg/mL against Escherichia coli and 0.12 µg/mL against Staphylococcus saprophyticus [2]. The S enantiomer (CAS 2319789-82-5) lacks this antibacterial activity and is not intended for therapeutic use; it is supplied for research and analytical purposes only [3].

Antibacterial Activity Stereoselectivity Topoisomerase Inhibition

Regulatory Utility: S Enantiomer as a Pharmacopeial Traceability Standard

Gepotidacin S enantiomer (CAS 2319789-82-5) is supplied with detailed characterization data compliant with regulatory guidelines and can be used for analytical method development, method validation, and quality control applications in support of Abbreviated New Drug Applications (ANDAs) or commercial production of gepotidacin [1]. Traceability against pharmacopeial standards (USP or EP) can be provided based on feasibility [2]. In contrast, generic impurities or in-house synthesized materials lack this documented regulatory pedigree.

Regulatory Compliance Pharmacopeial Standard Method Validation

Validated Application Scenarios for Gepotidacin S Enantiomer (CAS 2319789-82-5) in Pharmaceutical R&D and Quality Control


Chiral HPLC Method Development and Validation

Gepotidacin S enantiomer is used as a reference standard to develop and validate chiral HPLC methods for the determination of enantiomeric purity in gepotidacin drug substance and finished product. The high enantiomeric purity (99.34%) of the S enantiomer enables accurate quantification of the undesired S enantiomer as a chiral impurity, meeting ICH Q2(R1) requirements for specificity, linearity, and accuracy .

Quality Control Release Testing for Gepotidacin API

In quality control laboratories, the S enantiomer serves as a system suitability standard and a calibration reference for chiral purity testing. The compound is supplied with certificates of analysis that document purity, identity, and stability, ensuring reliable and reproducible results in batch release testing of gepotidacin active pharmaceutical ingredient [1].

Forced Degradation and Stability Studies

Gepotidacin S enantiomer can be employed as a marker in forced degradation studies to assess whether enantiomeric inversion or racemization occurs under stress conditions (e.g., heat, light, humidity). Its use as a reference standard allows accurate tracking of chiral impurity formation over the shelf life of the drug product, supporting stability-indicating method validation [2].

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